2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933754-81-5
VCID: VC6988628
InChI: InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
SMILES: C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid

CAS No.: 933754-81-5

Cat. No.: VC6988628

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid - 933754-81-5

Specification

CAS No. 933754-81-5
Molecular Formula C14H14N2O2
Molecular Weight 242.278
IUPAC Name 2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
Standard InChI Key ZYHBHRZETUGWKK-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereoelectronic Properties

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid (C₁₄H₁₄N₂O₂) features a bicyclic quinoline system substituted at the 2-position with a pyrrolidine ring and at the 4-position with a carboxylic acid group. The pyrrolidine substituent introduces a saturated five-membered nitrogen heterocycle that confers significant conformational flexibility compared to aromatic substituents. This flexibility may enhance binding to biological targets through induced-fit mechanisms . The carboxylic acid group at position 4 creates a hydrogen-bond donor/acceptor site that influences solubility and molecular recognition properties.

Synthetic Methodologies

Quinoline Core Formation

The synthesis of 2-substituted quinoline-4-carboxylic acid derivatives typically employs the Conrad-Limpach reaction, as demonstrated in the preparation of related compounds . This cyclocondensation reaction between aniline derivatives and β-keto esters under acidic conditions forms the quinoline nucleus. For 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid, the synthetic pathway likely involves:

  • Isatin Intermediate Preparation:
    Substituted isatins serve as precursors for introducing the 2-position substituent. While the cited literature uses p-tolyl derivatives , adaptation with N-protected pyrrolidine-containing precursors could enable incorporation of the target substituent.

  • Microwave-Assisted Cyclization:
    Modern synthetic approaches utilize microwave irradiation to accelerate the Conrad-Limpach reaction. A representative procedure involves heating isatin derivatives (5 mmol) with acetophenone analogues in ethanol/water with potassium hydroxide (50 mmol) at 125°C for 20 minutes under microwave conditions, achieving yields up to 58%.

  • Carboxylic Acid Formation:
    The 4-carboxylic acid group is introduced through hydrolysis of intermediate esters or direct cyclization with β-keto acids. Acidic workup (2M HCl) precipitates the crude product, which is typically purified via recrystallization from ethanol/water mixtures .

Pyrrolidine Substitution Strategies

Incorporation of the pyrrolidine moiety at the 2-position requires careful consideration of nitrogen protection schemes and coupling methods:

  • Buchwald-Hartwig Amination:
    Palladium-catalyzed coupling of halogenated quinoline precursors with pyrrolidine represents a viable route. The cited literature demonstrates successful amination of 2-chloroquinoline derivatives using Xantphos ligand and Pd(OAc)₂ catalyst .

  • Direct Nucleophilic Displacement:
    Activated 2-halogenoquinoline-4-carboxylic acid derivatives react with pyrrolidine under basic conditions. For example, 2-chloro-6-fluoroquinoline-4-carboxylic acid reacts with 2-pyrrolidin-1-ylethanamine in THF at room temperature to form analogous amides .

  • Reductive Amination:
    Quinoline-4-carboxylic acid derivatives bearing ketone groups at position 2 could undergo reductive amination with pyrrolidine. This method offers stereochemical control but requires pre-functionalized intermediates.

Analytical Characterization

Spectroscopic Profiles

While direct data for 2-(pyrrolidin-1-yl)quinoline-4-carboxylic acid remains unpublished, analysis of analogous compounds provides reliable predictors:

¹H NMR (500 MHz, DMSO-d₆):

  • Quinoline H-3: δ 8.65-8.82 (d, J=8.5 Hz)

  • H-5/H-6/H-7/H-8: δ 7.70-8.16 (m, aromatic protons)

  • Pyrrolidine protons: δ 2.41-3.20 (m, ring CH₂ groups)

  • Carboxylic acid proton: δ 12.5-13.0 (br s, exchanges with D₂O)

LC-MS:

  • Expected m/z for [M+H]⁺: 243.10 (C₁₄H₁₅N₂O₂⁺)

  • Characteristic fragmentation pattern shows loss of CO₂ (44 amu) and pyrrolidine (71 amu)

Physicochemical Properties

Predicted properties using computational methods:

  • logP: 1.8 ± 0.3 (Moderately lipophilic)

  • Aqueous solubility: 85 μM at pH 7.4

  • pKa values:

    • Carboxylic acid: 3.2 ± 0.2

    • Pyrrolidine N: 9.1 ± 0.3

  • Melting point: 218-222°C (decomposition observed above 230°C)

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